(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride
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Overview
Description
GW 1929 hydrochloride: is a highly selective, orally active peroxisome proliferator-activated receptor gamma agonist. It is known for its ability to decrease glucose, fatty acid, and triglyceride levels following oral administration. The chemical name for GW 1929 hydrochloride is N-(2-Benzoylphenyl)-O-[2-(methyl-2-pyridinylamino)ethyl]-L-tyrosine hydrochloride .
Mechanism of Action
Target of Action
GW 1929 Hydrochloride is a highly selective, orally active agonist for the peroxisome proliferator-activated receptor-γ (PPARγ) . PPARγ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
GW 1929 Hydrochloride interacts with PPARγ, activating it . The activation of PPARγ leads to a series of changes in the cell, including the regulation of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation .
Biochemical Pathways
The activation of PPARγ by GW 1929 Hydrochloride affects several biochemical pathways. It primarily influences the pathways involved in lipid metabolism and glucose homeostasis . The downstream effects include decreased levels of glucose, fatty acids, and triglycerides .
Result of Action
The molecular and cellular effects of GW 1929 Hydrochloride’s action primarily involve metabolic changes. It decreases glucose, fatty acid, and triglyceride levels . This suggests that it may have potential therapeutic applications in conditions like diabetes and metabolic syndrome.
Biochemical Analysis
Biochemical Properties
GW 1929 Hydrochloride is a potent PPAR-γ activator . It interacts with human PPAR-γ, PPAR-α, and PPAR-δ . It inhibits TBBPA-induced caspase-3 increase and TBBPA-stimulated LDH release in neocortical cell cultures .
Cellular Effects
GW 1929 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It highly decreases nonfasted plasma glucose levels in Zucker diabetic fatty (ZDF) rats after treatment for 14 days, and possesses antilipolytic efficacy .
Molecular Mechanism
GW 1929 Hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent PPAR-γ activator, with pKis of 8.84, < 5.5, and < 6.5 for human PPAR-γ, PPAR-α, and PPAR-δ, respectively .
Temporal Effects in Laboratory Settings
The effects of GW 1929 Hydrochloride change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of GW 1929 Hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
GW 1929 Hydrochloride is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
GW 1929 Hydrochloride is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW 1929 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents, catalysts, and reagents to achieve the desired purity and yield .
Industrial Production Methods: Industrial production of GW 1929 hydrochloride is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization, filtration, and drying. The final product is then subjected to rigorous quality control tests to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: GW 1929 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
GW 1929 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of peroxisome proliferator-activated receptor gamma agonists.
Biology: Employed in cellular and molecular biology research to study the effects of peroxisome proliferator-activated receptor gamma activation on gene expression and cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in the treatment of metabolic disorders such as diabetes and obesity.
Industry: Utilized in the development of new pharmaceuticals and as a tool compound in drug discovery
Comparison with Similar Compounds
Rosiglitazone: Another peroxisome proliferator-activated receptor gamma agonist used in the treatment of type 2 diabetes.
Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity in patients with type 2 diabetes.
Troglitazone: An older peroxisome proliferator-activated receptor gamma agonist that was withdrawn from the market due to safety concerns.
Uniqueness: GW 1929 hydrochloride is unique in its high selectivity and potency as a peroxisome proliferator-activated receptor gamma agonist. It has shown promising results in preclinical studies for its ability to modulate glucose and lipid metabolism with fewer side effects compared to other similar compounds .
Properties
IUPAC Name |
(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4.ClH/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23;/h2-18,27,32H,19-21H2,1H3,(H,35,36);1H/t27-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNKIKXTGRMLEY-YCBFMBTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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